molecular formula C12H20N2O2S B4449977 N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide

N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide

Cat. No.: B4449977
M. Wt: 256.37 g/mol
InChI Key: AFJKEKIATMMBRE-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-methylphenyl group and a dimethylaminoethyl side chain. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-11-6-4-5-7-12(11)10-17(15,16)13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJKEKIATMMBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylphenylmethanesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

Structural Features

The compound features a dimethylamino group, which enhances its solubility and reactivity, and a methanesulfonamide moiety that is critical for its biological activity. The presence of the 2-methylphenyl group contributes to its pharmacological properties.

Organic Synthesis

N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide serves as a versatile reagent in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as:

  • Substitution Reactions : The dimethylamino group can be substituted with other functional groups.
  • Reduction Reactions : The nitro group can be reduced to an amino group, facilitating further chemical transformations.

Biological Research

The compound is studied for its role as a biochemical probe, particularly due to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be useful for drug development.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis, suggesting this compound may also exhibit anticancer properties.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

  • Therapeutic Applications : Investigated as a precursor for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
  • Antiarrhythmic Properties : Some studies suggest potential use in treating cardiac arrhythmias due to its structural similarities with known antiarrhythmic agents.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Anticancer Studies

In vitro studies have demonstrated that related sulfonamides can significantly inhibit cancer cell growth across various lines. For instance:

  • A study showed that compounds similar to this compound induced apoptosis in breast cancer cells, suggesting potential therapeutic applications in oncology.

Antimicrobial Efficacy

Research has indicated that structurally related sulfonamide derivatives exhibit antimicrobial activity against pathogens like Mycobacterium tuberculosis. This suggests that this compound could also possess similar properties worth exploring.

Enzyme Interaction Studies

Studies investigating the interaction of this compound with specific enzymes have shown promising results regarding its potential as an enzyme inhibitor. Further research is necessary to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activities and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Surufatinibum (N-[2-(Dimethylamino)ethyl]-1-[3-({4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl}amino)phenyl]methanesulfonamide)

Structural Similarities :

  • Both compounds share the N-[2-(dimethylamino)ethyl]methanesulfonamide backbone.
  • The 2-methylphenyl group in the target compound is replaced with a more complex 3-aminophenyl-pyrimidine-indole moiety in surufatinibum.

Functional Differences :

  • Surufatinibum is a tyrosine kinase inhibitor used in cancer therapy, leveraging its extended aromatic system for target binding .
  • The target compound’s simpler structure may limit its kinase inhibition but could enhance selectivity for other targets, such as ion channels or neurotransmitter receptors.

Data Comparison :

Property Target Compound Surufatinibum
Molecular Weight ~324.45 g/mol ~630.78 g/mol
Key Functional Groups 2-methylphenyl, dimethylaminoethyl Pyrimidine, indole, aminophenyl
Application Research compound Approved anticancer drug

USP Sumatriptan Succinate Related Compound A

Structural Similarities :

  • Contains a dimethylaminoethyl group and methanesulfonamide core.
  • Features an indole ring system, similar to surufatinibum but distinct from the target compound’s 2-methylphenyl group .

Functional Differences :

  • Related to sumatriptan, a serotonin receptor agonist used for migraines.
  • The indole moiety enhances binding to serotonin receptors, whereas the target compound’s 2-methylphenyl group may favor different receptor interactions.

Data Comparison :

Property Target Compound Sumatriptan Related Compound A
Molecular Weight ~324.45 g/mol 613.77 g/mol
Key Functional Groups 2-methylphenyl Indole, succinate salt
Application Research compound Pharmacopeial reference standard

Tolylfluanid and Dichlofluanid (Pesticide Sulfonamides)

Structural Similarities :

  • Sulfonamide backbone with substituted aromatic rings.
  • Tolylfluanid includes a 4-methylphenyl group, analogous to the target compound’s 2-methylphenyl group .

Functional Differences :

  • Tolylfluanid and dichlofluanid are fungicides with dichloro and fluoro substituents, enhancing their pesticidal activity.
  • The dimethylaminoethyl group in the target compound introduces basicity, which is absent in these pesticides.

Data Comparison :

Property Target Compound Tolylfluanid
Molecular Weight ~324.45 g/mol 328.25 g/mol
Key Functional Groups Dimethylaminoethyl Dichloro, fluoro, methylphenyl
Application Research compound Agricultural fungicide

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

Structural Similarities :

  • Sulfonamide core with substituted aromatic rings.
  • The 2-methoxyphenyl group in this compound contrasts with the target compound’s 2-methylphenyl group .

Functional Differences :

  • The ethyl and methoxy substituents reduce polarity compared to the dimethylaminoethyl group, affecting solubility and membrane permeability.
  • Crystallographic studies highlight how substituents influence packing and stability in solid-state forms .

Data Comparison :

Property Target Compound N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
Molecular Weight ~324.45 g/mol ~305.37 g/mol
Key Functional Groups Dimethylaminoethyl Ethyl, methoxyphenyl
Application Research compound Structural model for sulfonamide derivatives

Key Research Findings and Implications

  • Pharmacological Potential: The dimethylaminoethyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .
  • Selectivity : Structural simplification compared to surufatinibum or sumatriptan-related compounds could reduce off-target effects but may also limit potency .
  • Synthetic Flexibility : The sulfonamide core allows modular substitution, enabling optimization for specific applications (e.g., antimicrobial vs. anticancer) .

Biological Activity

N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide, often referred to as a sulfonamide compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a dimethylaminoethyl chain and a 2-methylphenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Some key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for inflammatory processes and cancer progression.
  • Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), influencing cell signaling pathways related to pain, inflammation, and cancer cell proliferation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy varies depending on the specific strain and concentration used. For example, studies have demonstrated its ability to inhibit growth in certain bacterial strains, suggesting its potential as an antibiotic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines by inhibiting key enzymes involved in the inflammatory response, such as mPGES-1, which is crucial for prostaglandin E2 synthesis .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. It has demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting their proliferation through modulation of signaling pathways associated with cell survival and death .

Case Studies and Research Findings

A summary of key studies highlighting the biological activity of this compound is presented below:

StudyFindings
Study 1 (2020)Demonstrated significant inhibition of mPGES-1 activity with an IC50 value of 0.49 μM, indicating strong anti-inflammatory potential .
Study 2 (2021)Showed cytotoxic effects against pancreatic cancer organoids, with over 90% loss of viability at 1 μM concentration after prolonged exposure .
Study 3 (2024)Reported antimicrobial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide
Reactant of Route 2
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N-[2-(dimethylamino)ethyl]-1-(2-methylphenyl)methanesulfonamide

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